3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO6S/c1-4-30-20-11-8-17(14-22(20)31-5-2)24(27)26-15-23(21-7-6-12-32-21)33(28,29)18-9-10-19(25)16(3)13-18/h6-14,23H,4-5,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMAKFITJXSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzamide core and introduce the ethoxy groups through an etherification reaction. The furan and sulfonyl groups are then added via substitution reactions under controlled conditions, often using catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the fluoro and sulfonyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
3,4-Diethoxy-N-(2-((5-(p-Tolyl)-1H-Imidazol-2-Yl)Thio)Ethyl)Benzamide (CAS 897454-79-4)
- Molecular Formula : C₂₃H₂₇N₃O₃S
- Key Features : Retains the 3,4-diethoxybenzamide core but replaces the sulfonyl and furan groups with a thioether-linked imidazole ring substituted with p-tolyl.
- Increased rigidity from the imidazole ring may affect binding affinity in biological targets.
- Activity: Not specified, but imidazole derivatives often exhibit antimicrobial or kinase inhibitory activity .
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide (THHEB)
- Molecular Formula: C₁₆H₁₅NO₅
- Key Features : Substitutes diethoxy groups with 3,4,5-trihydroxy and replaces the sulfonyl/furan ethyl chain with a 4-hydroxyphenylethyl group.
- Implications :
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide
- Molecular Formula: C₁₈H₁₃F₂NOS
- Key Features : Shares a fluorinated aromatic system and amide linkage but incorporates a thienylidene ring instead of sulfonyl/furan.
- Fluorine atoms enhance metabolic stability and bioavailability .
(Z)-N-(1-(5-(3,4-Dichlorophenyl)Furan-2-Yl)-3-((2-(Dimethylamino)Ethyl)Amino)-3-Oxoprop-1-En-2-Yl)Benzamide (CAS 637318-98-0)
- Molecular Formula : C₁₉H₁₆N₂O₅S₂
- Key Features: Contains a furan-2-yl group and dichlorophenyl substituents but replaces the sulfonyl group with a dimethylaminoethylamide.
- Implications: The dichlorophenyl group increases steric bulk and hydrophobicity.
Structural and Functional Analysis Table
*Estimated based on structural similarity.
†Inferred from sulfonyl-containing anti-inflammatory agents (e.g., Celecoxib).
‡Hypothesized based on structural analogs in .
Key Findings and Implications
Lipophilicity vs.
Sulfonyl Group Role : The 4-fluoro-3-methylbenzenesulfonyl moiety may mimic sulfonamide drugs (e.g., sulfonamide antibiotics), suggesting possible antimicrobial or anti-inflammatory applications .
Furan vs. Heterocyclic Replacements : The furan-2-yl group offers π-orbital interactions distinct from imidazole (CAS 897454-79-4) or thienylidene () systems, influencing target selectivity .
Biological Activity
3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide, identified as G510-0168, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26FNO6S
- Molar Mass : 463.59 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOc(ccc(C(NCC(c1ccco1)S(c(cc1)cc(C)c1F)(=O)=O)=O)c1)c1OCC
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor in various biochemical pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells.
- Cellular Mechanisms : The interaction with cellular pathways involving NADPH and NADP has been suggested as a mechanism for its effects on cell growth and survival .
In Vitro Studies
Several in vitro studies have evaluated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:
| Study Reference | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| A549 | 10 | Significant inhibition of cell proliferation | |
| MCF7 | 15 | Induced apoptosis through oxidative stress pathways |
In Vivo Studies
Animal models have also been utilized to assess the pharmacological effects of this compound. Notably:
- In a study involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other benzamide derivatives known for their pharmacological effects:
| Compound Name | Biological Activity |
|---|---|
| Benzamide Derivative A | Moderate anti-cancer activity |
| Benzamide Derivative B | Strong DHODH inhibition |
| 3,4-Diethoxy Compound (Current Study) | Potent inhibitor with antioxidant effects |
Q & A
Q. What are the optimal synthetic routes for 3,4-diethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation, amidation, and etherification. Key steps include:
- Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a furan-2-yl ethanol intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonate ester .
- Amidation : Coupling the sulfonate intermediate with 3,4-diethoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
- Yield Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring reaction progress by HPLC or TLC. Lower yields in sulfonylation steps may arise from steric hindrance; increasing reaction time or temperature (40–60°C) can improve efficiency .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., diethoxy groups at C3/C4 of the benzamide, furan protons at δ 6.2–7.4 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfonyl-furan interactions. For example, similar compounds show intramolecular hydrogen bonding between sulfonyl oxygen and adjacent ethyl groups, stabilizing the conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₅FNO₅S) with <2 ppm error .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from incomplete force fields or solvent effects in simulations. To address this:
- Molecular Dynamics (MD) Simulations : Use explicit solvent models (e.g., TIP3P water) to assess conformational stability of the sulfonyl and furan moieties under physiological conditions .
- Free Energy Perturbation (FEP) : Calculate binding affinities to target proteins (e.g., kinases or GPCRs) and compare with in vitro IC₅₀ values. Adjust protonation states of the diethoxy groups if mismatches occur .
- Experimental Validation : Perform dose-response assays in cell lines overexpressing the target protein to isolate confounding factors (e.g., off-target effects) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluoro-3-methylbenzenesulfonyl group?
- Methodological Answer : Systematic SAR requires synthesizing analogs and testing biological activity:
- Analog Synthesis : Replace the sulfonyl group with methylsulfonyl, trifluoromethanesulfonyl, or phosphonate groups to assess electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2 or PDE inhibitors) using fluorometric or colorimetric assays. For example, sulfonyl groups in similar benzamides enhance hydrophobic interactions with enzyme pockets .
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π-values) with activity .
Q. What experimental frameworks are suitable for assessing the environmental fate of this compound in long-term studies?
- Methodological Answer : Adapt methodologies from environmental chemistry:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation by LC-MS and identify byproducts (e.g., de-ethylated benzamide) .
- Biotic Transformation : Use soil microcosms with microbiota from agricultural sites. Measure half-life via GC-MS and assess metabolite toxicity using Daphnia magna bioassays .
- Partitioning Studies : Determine logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results across different cell lines?
- Methodological Answer : Variations may stem from cell-specific metabolism or transporter expression. Mitigate by:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify active or inactive metabolites via LC-QTOF-MS .
- Transporter Inhibition : Co-treat cells with ABCB1 inhibitors (e.g., verapamil) to assess efflux pump involvement in resistance .
- Transcriptomics : Compare gene expression profiles (RNA-seq) of sensitive vs. resistant cell lines to pinpoint resistance mechanisms .
Methodological Frameworks
Q. What statistical designs are optimal for in vivo efficacy studies of this compound?
- Methodological Answer : Use randomized block designs with split-split plots:
- Main Plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).
- Subplots : Administration routes (oral, intraperitoneal).
- Sub-Subplots : Timepoints for pharmacokinetic sampling (0, 4, 8, 24 h) .
- Endpoint Analysis : ANOVA with Tukey’s post-hoc test to compare bioavailability and therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
